- Process for the oxidation of certain substituted N-cyanosulfilimines to insecticidal N-cyanosulfoximines, United States, , ,
Cas no 946578-00-3 (Sulfoxaflor)
Sulfoxaflor structure
Product Name:Sulfoxaflor
N.o CAS:946578-00-3
MF:C10H10F3N3OS
MW:277.266110897064
MDL:MFCD22572331
CID:796610
Update Time:2023-11-22
Sulfoxaflor Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyanamide,N-[methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-l4-sulfanylidene]-
- [methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ<sup>6</sup>-sulfanylidene]cyanamide
- Sulfoxaflor
- Sulfoxaflor Solution
- Sulfoxaflor Standard
- N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide (ACI)
- Closer
- Closer SC
- Fengchongding
- GF 2032
- GF 2372
- Isoclast active
- Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine
- Transform
- XDE 208
-
- MDL: MFCD22572331
- Inchi: 1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3
- Chave InChI: ZVQOOHYFBIDMTQ-UHFFFAOYSA-N
- SMILES: N#CN=S(C(C)C1C=CC(C(F)(F)F)=NC=1)(C)=O
Sulfoxaflor Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | S755005-2.5mg |
Sulfoxaflor |
946578-00-3 | 2.5mg |
$ 131.00 | 2023-09-06 | ||
| TRC | S755005-10mg |
Sulfoxaflor |
946578-00-3 | 10mg |
$ 253.00 | 2023-09-06 | ||
| TRC | S755005-50mg |
Sulfoxaflor |
946578-00-3 | 50mg |
$1086.00 | 2023-05-17 | ||
| TRC | S755005-100mg |
Sulfoxaflor |
946578-00-3 | 100mg |
$ 1929.00 | 2023-09-06 | ||
| Chemenu | CM175508-10mg |
N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-l6-sulfanylidene)cyanamide |
946578-00-3 | 95% | 10mg |
$215 | 2022-06-09 | |
| eNovation Chemicals LLC | Y1091474-100mg |
Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine |
946578-00-3 | 99% | 100mg |
$885 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1091474-300mg |
Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine |
946578-00-3 | 99% | 300mg |
$1595 | 2024-07-28 | |
| BAI LING WEI Technology Co., Ltd. | 1579247-10MG |
Sulfoxaflor, 99% |
946578-00-3 | 99% | 10MG |
¥ 1056 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | P-1133S-1ml |
Sulfoxaflor,100 μg/mL in Methanol |
946578-00-3 | 100 μg/mL in Methanol | 1ml |
¥ 494 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | A011579247-10mg |
Sulfoxaflor |
946578-00-3 | 99% | 10mg |
¥1056 | 2023-11-24 |
Sulfoxaflor Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium permanganate Solvents: Dichloromethane , Water ; rt → 3 °C; 2 h, 3 °C → 11 °C; 1 h, cooled
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium permanganate Solvents: Dichloromethane , Water ; rt → 3 °C; 2 h, 3 °C → 11 °C; 1 h, cooled
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 1.5 h
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 1.5 h
Referência
- Process for the oxidation of heteroaryl sulfilimines to sulfoximines with ruthenium tetroxide or an alkali metal permanganate, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Stable insecticide compositions including an N-substituted (6-haloalkylpyridin-3- yl)alkyl sulfoximine compound and methods for preparation of same, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran , Hexamethylphosphoramide ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Increasing plant vigor with sulfoximines, United States, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of insecticidal N-substituted (6-haloalkylpyridin-3-yl)alkyl sulfoximines, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate , m-Chloroperbenzoic acid Solvents: Ethanol , Water ; 20 min, 0 °C
1.2 Solvents: Ethanol ; 5 min, 0 °C
1.3 Reagents: Water
1.2 Solvents: Ethanol ; 5 min, 0 °C
1.3 Reagents: Water
Referência
- Synthesis and insecticidal activity of sulfoxaflor, Nongyao, 2011, 50(1), 23-25
Método de produção 7
Condições de reacção
Referência
- Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile , Water ; < 20 °C; 50 min, < 20 °C; 20 °C → 10 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 15 min, < 10 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 15 min, < 10 °C
Referência
- Synthetic process of novel pesticides sulfoxaflor, Youjifu Gongye, 2012, (3), 5-7
Método de produção 9
Condições de reacção
1.1 Reagents: Nitric acid , Periodic acid (H5IO6), sodium salt (1:3) Catalysts: Ruthenium trichloride Solvents: Ethyl acetate , Water ; pH 3 - 4, rt
Referência
- Anodic Dehydrogenative Cyanamidation of Thioethers: Simple and Sustainable Synthesis of N-Cyanosulfilimines, Angewandte Chemie, 2021, 60(43), 23197-23201
Método de produção 10
Condições de reacção
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Synergistic pesticidal compositions including a sulfoximine pesticide and herbicide, and preparation of sulfoximines, United States, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Hexamethylphosphoramide , Potassium tert-butoxide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Synergistic pesticidal mixtures containing sulfoximines, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of sulfoximine insecticides for control of resistant insects, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Acetic acid , Sodium permanganate Solvents: Acetonitrile , Water ; rt → 15 °C; 50 min, 19 °C; 45 min
Referência
- Process for the preparation of certain substituted N-cyanosulfilimines, United States, , ,
Método de produção 14
Condições de reacção
Referência
- Preparation of pyridine, oxazoline, isoxazoline, and 2-pyranone derivatives as agricultural chemicals, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Acetic acid , Sodium permanganate Solvents: Acetonitrile , Water ; 74 min, 10 - 15 °C; 45 min, 15 °C
Referência
- Process for the preparation of certain substituted sulfilimines, United States, , ,
Sulfoxaflor Raw materials
- N-Methyl1-6-(trifluoromethyl)-3-pyridinylethyl-λ4-sulfanylidenecyanamide
- Cyanamide, N-[methyloxido[[6-(trifluoromethyl)-3-pyridinyl]methyl]-λ4-sulfanylidene]-
- Cyanamide, N-[(R)-methyl[(1R)-1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]-, rel-
Sulfoxaflor Preparation Products
Sulfoxaflor Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:946578-00-3)Sulfoxaflor
Número da Ordem:sfd3062
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:33
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:946578-00-3)Sulfoxaflor
Número da Ordem:LE12257
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:06
Preço ($):discuss personally
E- mail:18501500038@163.com
Sulfoxaflor Literatura Relacionada
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
946578-00-3 (Sulfoxaflor) Produtos relacionados
- 1046119-63-4(N-Methyl1-6-(trifluoromethyl)-3-pyridinylethyl-λ4-sulfanylidenecyanamide)
- 1233515-75-7(Sulfoxaflor (RS))
- 1049684-74-3(Cyanamide, N-[(R)-methyl[(1S)-1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]-)
- 946578-43-4(5-[1-(Methylsulfonimidoyl)ethyl]-2-(trifluoromethyl)pyridine)
- 946577-99-7(Cyanamide, N-[methyloxido[[6-(trifluoromethyl)-3-pyridinyl]methyl]-λ4-sulfanylidene]-)
- 2483829-27-0(13C,98%) 100 UG/ML IN METHANOL)
- 1233515-46-2(Sulfoxaflor (RR))
- 1186104-89-1(N-Methyloxido1-6-(trifluoromethyl)-3-pyridinylethyl-λ4-sulfanylideneurea)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)